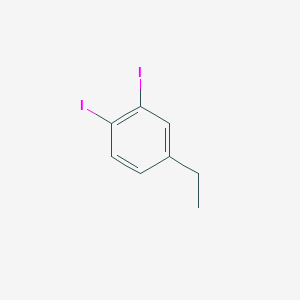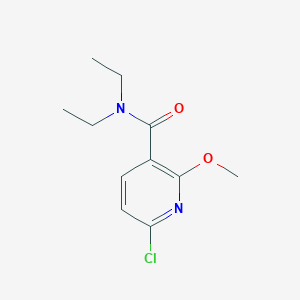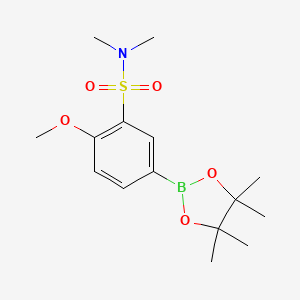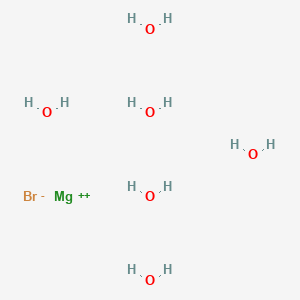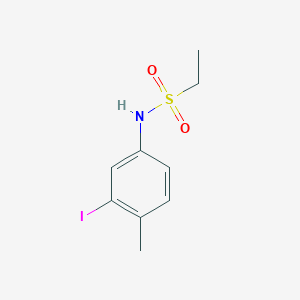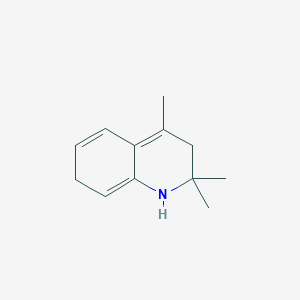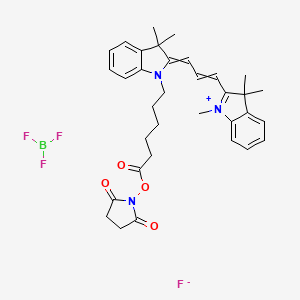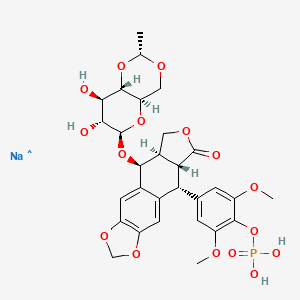
Etoposide phosphate disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a semisynthetic derivative of podophyllotoxin. It is widely used as a chemotherapeutic agent for treating various types of cancer, including testicular cancer, small cell lung cancer, lymphoma, leukemia, and glioblastoma multiforme . This compound is preferred in clinical settings due to its improved solubility and ease of administration compared to etoposide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Etoposide phosphate disodium is synthesized by coupling dibenzyl 4’-demethyl-4-epipodophyllotoxin-4’-phosphate with 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a solvent . The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of intermediates and the final product.
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the stability and purity of the compound . The final product is formulated as an intravenous infusion solution, which is stable for at least 7 days at 32°C and 31 days at 4°C and 23°C .
Analyse Chemischer Reaktionen
Types of Reactions: Etoposide phosphate disodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to form complexes with topoisomerase II and DNA, leading to DNA strand breaks and inhibition of DNA synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, protective groups, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include DNA-topoisomerase II complexes and fragmented DNA strands. These products are crucial for the compound’s antitumor activity .
Wissenschaftliche Forschungsanwendungen
Etoposide phosphate disodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying DNA-topoisomerase interactions and the mechanisms of DNA damage . In biology, it is used to investigate the cellular responses to DNA damage and the pathways involved in apoptosis . In medicine, this compound is a key component of various chemotherapeutic regimens for treating cancer . In industry, it is used in the development of new anticancer drugs and formulations .
Wirkmechanismus
Etoposide phosphate disodium exerts its effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division . The compound forms a complex with topoisomerase II and DNA, leading to the stabilization of DNA strand breaks and inhibition of DNA re-ligation . This results in the accumulation of DNA damage, which triggers apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Etoposide phosphate disodium is chemically similar to teniposide, another podophyllotoxin derivative used as an anticancer agent . Both compounds inhibit topoisomerase II and induce DNA damage, but this compound is preferred due to its improved solubility and ease of administration . Other similar compounds include podophyllotoxin and its derivatives, which also exhibit antitumor activity by targeting topoisomerase II .
List of Similar Compounds:- Teniposide
- Podophyllotoxin
- Podophyllotoxin derivatives
This compound stands out due to its enhanced solubility and clinical efficacy, making it a valuable tool in cancer therapy .
Eigenschaften
Molekularformel |
C29H33NaO16P |
|---|---|
Molekulargewicht |
691.5 g/mol |
InChI |
InChI=1S/C29H33O16P.Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;/m1./s1 |
InChI-Schlüssel |
DHNSYXRVPMCTTP-CFIJAROYSA-N |
Isomerische SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |
Kanonische SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


